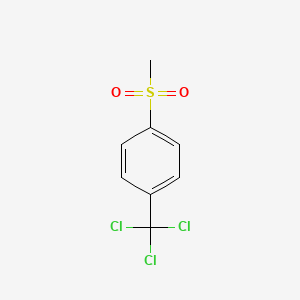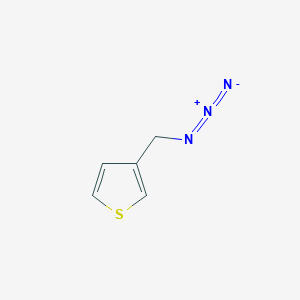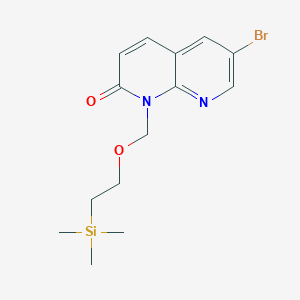
6-bromo-1-(2-trimethylsilylethoxymethyl)-1,8-naphthyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
6-bromo-1-(2-trimethylsilylethoxymethyl)-1,8-naphthyridin-2-one is a synthetic organic compound that belongs to the class of naphthyridines This compound is characterized by the presence of a bromine atom at the 6th position, a trimethylsilyl group attached to an ethoxy moiety, and a naphthyridinone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-1-(2-trimethylsilylethoxymethyl)-1,8-naphthyridin-2-one typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dimethyl sulfoxide (DMSO) or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
6-bromo-1-(2-trimethylsilylethoxymethyl)-1,8-naphthyridin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the naphthyridinone core.
Hydrolysis: The trimethylsilyl-ethoxy moiety can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the naphthyridinone core.
科学的研究の応用
6-bromo-1-(2-trimethylsilylethoxymethyl)-1,8-naphthyridin-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
作用機序
The mechanism of action of 6-bromo-1-(2-trimethylsilylethoxymethyl)-1,8-naphthyridin-2-one is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The bromine atom and the naphthyridinone core may play crucial roles in binding to these targets, influencing their activity and leading to the observed biological effects.
類似化合物との比較
Similar Compounds
6-bromo-1-naphthyridin-2(1H)-one: Lacks the trimethylsilyl-ethoxy moiety.
1-((2-(trimethylsilyl)ethoxy)methyl)-1,8-naphthyridin-2(1H)-one: Lacks the bromine atom.
6-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1,8-naphthyridin-2(1H)-one: Contains a chlorine atom instead of bromine.
Uniqueness
The uniqueness of 6-bromo-1-(2-trimethylsilylethoxymethyl)-1,8-naphthyridin-2-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the bromine atom and the trimethylsilyl-ethoxy moiety allows for diverse chemical modifications and interactions with molecular targets, making it a valuable compound in various research applications .
特性
分子式 |
C14H19BrN2O2Si |
|---|---|
分子量 |
355.30 g/mol |
IUPAC名 |
6-bromo-1-(2-trimethylsilylethoxymethyl)-1,8-naphthyridin-2-one |
InChI |
InChI=1S/C14H19BrN2O2Si/c1-20(2,3)7-6-19-10-17-13(18)5-4-11-8-12(15)9-16-14(11)17/h4-5,8-9H,6-7,10H2,1-3H3 |
InChIキー |
NRZSWCITLUCWTB-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)CCOCN1C(=O)C=CC2=CC(=CN=C21)Br |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
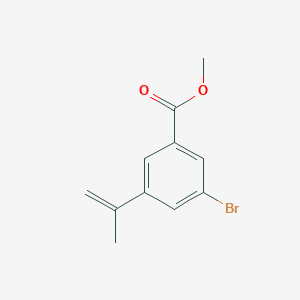
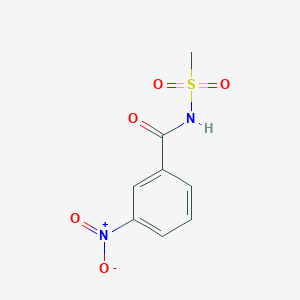
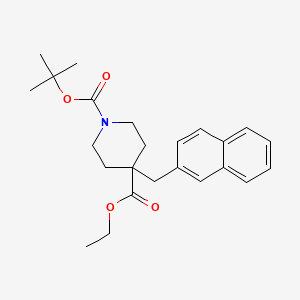
![5-Hydroxy-2-azabicyclo[2.2.2]octan-3-one](/img/structure/B8512661.png)
![5-Phenylsulfanyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8512668.png)
![3-(3,4-Dimethoxyphenyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8512672.png)
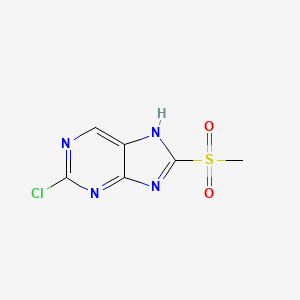
![(3aR,4R,7S,8aR)-Tetrahydro-7-hydroxy-2,2-dimethyl-4,7-methano-1,3-dioxolo[4,5-c]oxepin-6(4H)-one](/img/structure/B8512691.png)
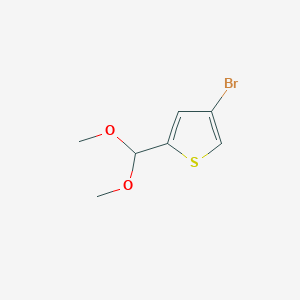
![7-Chloro-3-diazo-5-methyl-pyrazolo[4,3-b]pyridine](/img/structure/B8512696.png)
